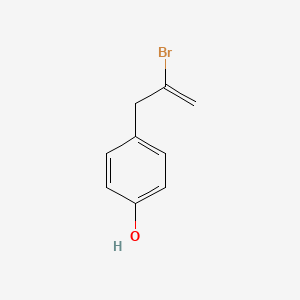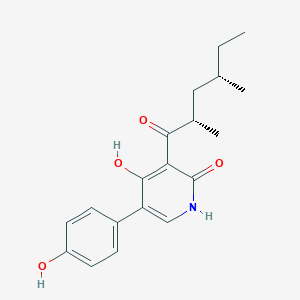
Aspyridone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspyridone A is a secondary metabolite produced by the fungus Aspergillus nidulans. It belongs to the class of pyridone alkaloids and is characterized by its unique structure, which includes a branched dimethylhexanoyl group, a hydroxy group, and a p-hydroxyphenyl group . This compound has garnered significant interest due to its potential biological activities and its role in the biosynthetic pathways of fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of Aspyridone A involves the expression of genes from the aspyridone biosynthetic cluster in Aspergillus nidulans. The core polyketide synthase – nonribosomal peptide synthetase (PKS-NRPS) genes, apdA and apdC, play a crucial role in the production of this compound . The heterologous expression of these genes in the host Aspergillus oryzae has led to the production of this compound along with other related compounds .
Industrial Production Methods: Currently, the production of this compound on an industrial scale is not well-documented. advancements in fungal biotechnology and genetic engineering may pave the way for large-scale production in the future. The use of heterologous expression systems and optimization of fermentation conditions could be potential methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Aspyridone A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly involved in the oxidation of this compound.
Reduction: Enoyl reductases play a role in the reduction reactions involving this compound.
Substitution: The presence of hydroxy and phenyl groups in this compound makes it susceptible to substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. The exact nature of these products depends on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Aspyridone A involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of various derivatives . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
Aspyridone A is part of a broader class of pyridone alkaloids, which includes compounds such as Trichodin A and Asperpyridone A . These compounds share similar structural features but differ in their biological activities and biosynthetic pathways. For instance:
Trichodin A: Exhibits notable antibiotic activities against Staphylococcus epidermidis.
Asperpyridone A: Demonstrates potential hypoglycemic activity by promoting glucose consumption in HepG2 cells.
The uniqueness of this compound lies in its specific biosynthetic pathway and the distinct set of enzymes involved in its production. This makes it a valuable compound for studying fungal secondary metabolism and exploring new therapeutic applications.
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1 |
Clé InChI |
LIBKJCZUBOETPB-RYUDHWBXSA-N |
SMILES isomérique |
CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
SMILES canonique |
CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


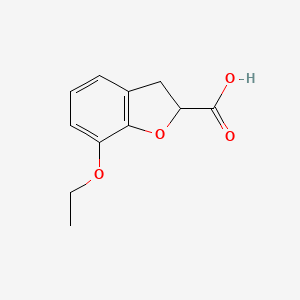



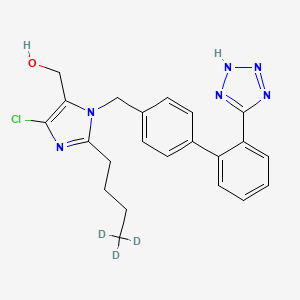
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)
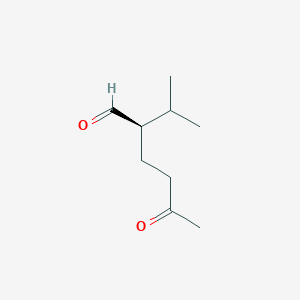
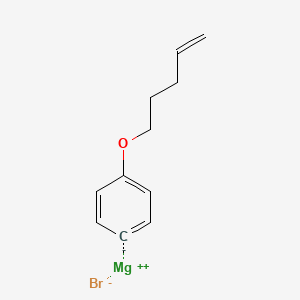
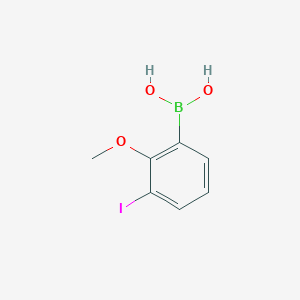

![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)


